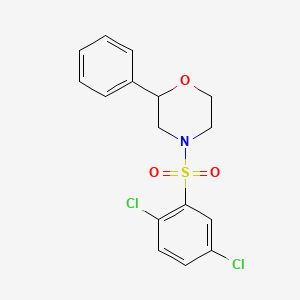

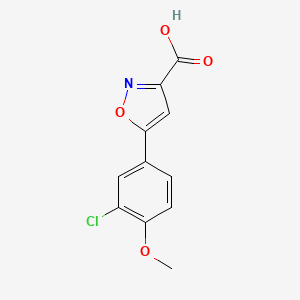

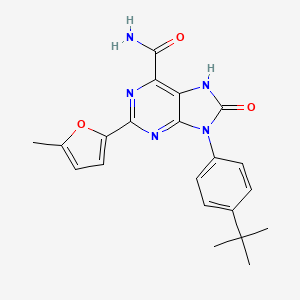

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid, is a structurally complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and material science. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer potential synthetic routes, physical properties, and chemical reactivity of the compound .

Synthesis Analysis

The synthesis of related oxazole derivatives is well-documented. For instance, the formal [3+2] cycloaddition reactions to create 2-oxazoline-4-carboxylates are catalyzed by Lewis acids such as tin(IV) chloride, as described in the synthesis of highly diastereoselective 2-oxazoline-4-carboxylates . Similarly, the synthesis of 5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions . These methods could potentially be adapted for the synthesis of the compound of interest by substituting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using techniques such as X-ray diffraction. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was confirmed by X-ray diffraction analysis . This suggests that the molecular structure of 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid could also be elucidated using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives can be quite diverse. Photooxygenation of 5-methoxyoxazoles has been used to synthesize α-amino-α-hydroxy carboxylic acid derivatives . Additionally, the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene leads to the formation of cycloadducts through oxazole ring opening . These reactions highlight the potential reactivity of oxazole rings under various conditions, which could be relevant for the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be inferred from related compounds. For instance, the presence of substituents such as chloro and methoxy groups can influence the acidity, basicity, solubility, and stability of the compound. The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates the impact of such substituents on the molecule's properties . These insights can be applied to predict the behavior of 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid in different environments.

Aplicaciones Científicas De Investigación

Oxazole Derivatives in Medicinal Chemistry

- Oxazoles are recognized for their presence in various pharmacologically active compounds, including anticancer, antimicrobial, anti-hyperglycemic, and anti-inflammatory agents. Their structural flexibility makes oxazoles an attractive scaffold for the development of new therapeutic agents. Research has shown that oxazole derivatives can exhibit a wide spectrum of pharmacological profiles, with some compounds advancing to preclinical and clinical evaluations due to their promising therapeutic potential (Kaur et al., 2018).

Antioxidant and Anti-inflammatory Potential

- Carboxylic acids derived from plants are known to exhibit significant biological activity, including antioxidant and antimicrobial properties. Structural variations in these acids can influence their bioactivity, suggesting that modifications to the "5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid" structure could tailor its pharmacological properties for specific applications (Godlewska-Żyłkiewicz et al., 2020).

Applications in Chemical Synthesis

- The synthesis of oxazole derivatives, including various 1,3-azoles, is of interest for their chemical and biological properties. These compounds serve as key intermediates in the synthesis of complex natural molecules and synthetic drugs, exhibiting a range of activities from insectoacaricidal to neurodegenerative treatments. This underscores the versatility of oxazole derivatives in chemical synthesis and drug development (Abdurakhmanova et al., 2018).

Biorenewable Chemicals from Biomass

- The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), highlights the potential of using oxazole derivatives and related compounds in sustainable chemistry. These platform chemicals could replace non-renewable hydrocarbon sources, indicating the environmental and industrial significance of research into oxazole-based compounds (Chernyshev et al., 2017).

Propiedades

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYKGDBQLBWTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)

![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)

![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)